3-(4,4,5,5-Tetramethyl-4,5-dihydro-1,2-thiazol-3-yl)pyridine
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Overview
Description
3-(4,4,5,5-Tetramethyl-4,5-dihydro-1,2-thiazol-3-yl)pyridine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-4,5-dihydro-1,2-thiazol-3-yl)pyridine typically involves the reaction of pyridine derivatives with thiazole precursors under controlled conditions. One common method includes the use of bis(pinacolato)diboron, bipyridine, and iridium catalysts in a nitrogen atmosphere . The reaction is carried out in solvents like n-hexane at room temperature to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-4,5-dihydro-1,2-thiazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-4,5-dihydro-1,2-thiazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-4,5-dihydro-1,2-thiazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Used in the synthesis of cholinergic drugs.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Employed in organic synthesis and as an intermediate in pharmaceutical production.
Uniqueness
3-(4,4,5,5-Tetramethyl-4,5-dihydro-1,2-thiazol-3-yl)pyridine stands out due to its unique combination of a pyridine ring and a thiazole moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89767-73-7 |
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Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-3-pyridin-3-yl-1,2-thiazole |
InChI |
InChI=1S/C12H16N2S/c1-11(2)10(14-15-12(11,3)4)9-6-5-7-13-8-9/h5-8H,1-4H3 |
InChI Key |
BNONHKMXXPQQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NSC1(C)C)C2=CN=CC=C2)C |
Origin of Product |
United States |
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